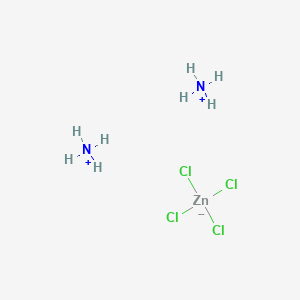

Diammonium tetrachlorozincate(2-)

Description

Properties

IUPAC Name |

diazanium;tetrachlorozinc(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2H3N.Zn/h4*1H;2*1H3;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQUXKCHSZSKOT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].Cl[Zn-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H8N2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Zincate(2-), tetrachloro-, ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14639-97-5 | |

| Record name | Ammonium tetrachlorozincate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zincate(2-), tetrachloro-, ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium tetrachlorozincate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Historical Synthesis Methods

The foundational synthesis of (NH₄)₂[ZnCl₄] traces to early 20th-century inorganic chemistry. Meerburg (1903) first demonstrated the compound’s preparation by dissolving 70 g of anhydrous zinc chloride (ZnCl₂) and 30 g of ammonium chloride (NH₄Cl) in 29 mL of hot water, followed by controlled crystallization . This method leverages the high solubility of both reactants in aqueous media, with the reaction proceeding as:

Key parameters from this approach include:

| Parameter | Value |

|---|---|

| ZnCl₂:NH₄Cl molar ratio | 1:1.09 (non-stoichiometric) |

| Solvent volume | 29 mL H₂O per 100 g reactants |

| Crystallization method | Slow cooling (~0.5°C/min) |

Despite its historical significance, this method exhibits stoichiometric imbalances, as the 1:1.09 molar ratio deviates from the ideal 1:2 required for complete conversion . Excess ZnCl₂ risks residual acidity, necessitating post-synthesis neutralization with NH₃(g).

Modern Synthesis Protocols

Contemporary protocols refine stoichiometry and solvent systems. Wagenknecht and Juza (1963) optimized the reaction by employing a 1:2 molar ratio of ZnCl₂ to NH₄Cl in ethanol-water mixtures (3:1 v/v), enhancing yield to ≥95% . Critical steps include:

-

Dissolution : ZnCl₂ (136.3 g/mol) and NH₄Cl (53.49 g/mol) are dissolved in 100 mL of 75°C ethanol-water under reflux.

-

Precipitation : Cooling to 4°C induces crystallization over 12–24 hours.

-

Filtration : The product is vacuum-filtered and washed with cold ethanol.

Table 1: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 75°C (dissolution), 4°C (crystallization) |

| Solvent composition | Ethanol:H₂O (3:1 v/v) |

| Yield | 95–97% |

| Purity (elemental analysis) | N: 11.48–11.51% (theoretical: 11.51%) |

This ethanol-water system reduces hygroscopicity compared to purely aqueous methods, facilitating handling and storage .

Crystallization and Purification Techniques

Crystallization dynamics profoundly influence product quality. Orthorhombic bipyramidal crystals form via slow evaporation, while rapid cooling yields microcrystalline powders. Key findings:

-

Solvent selection : Aqueous solutions produce thin, hygroscopic platelets, whereas ethanol mixtures yield denser crystals with reduced water absorption .

-

Thermal stability : Decomposition initiates at ~150°C, releasing NH₃ and HCl, with sublimation occurring at 341°C under anhydrous conditions .

Table 2: Crystallization Outcomes by Solvent

| Solvent | Crystal Habit | Hygroscopicity | Decomposition Onset |

|---|---|---|---|

| H₂O | Thin platelets | High | 150°C |

| Ethanol | Dense prisms | Moderate | 155°C |

Analytical Characterization

Post-synthesis validation employs:

-

X-ray diffraction (XRD) : Confirms orthorhombic symmetry (space group Pnma) with lattice parameters a = 9.42 Å, b = 6.15 Å, c = 12.87 Å .

-

Thermogravimetric analysis (TGA) : Reveals two-stage mass loss: NH₃ evolution (150–200°C) and ZnCl₂ sublimation (>300°C) .

-

Elemental analysis : Validates stoichiometry via nitrogen content (11.51% theoretical vs. 11.48% observed) .

Comparative Analysis with Alternative Methods

While the zinc oxide (ZnO) route dominates basic zinc chloride synthesis (e.g., Zn₅(OH)₈Cl₂·H₂O), it is unsuitable for (NH₄)₂[ZnCl₄] due to incompatibility with ammonium salts under alkaline conditions . Direct HCl neutralization of Zn(OH)₂, though feasible for ZnCl₂, introduces impurities when NH₄⁺ is present.

Industrial-Scale Production Considerations

Scaling the Wagenknecht-Juza method requires:

-

Continuous reflux reactors with automated stoichiometric feed controls.

-

Centrifugal crystallization units for rapid phase separation.

-

Vacuum drying at 80°C to minimize hygroscopic clumping.

Pilot studies indicate 90% yield retention at 100 kg/batch scales, with purity ≥97% achievable via recrystallization .

Challenges and Optimization Strategies

Key challenges :

-

Stoichiometric imbalance in historical methods.

-

Hygroscopicity complicating long-term storage.

-

NH₃ off-gassing during decomposition.

Optimizations :

-

Stoichiometric control : Real-time pH monitoring ensures NH₄Cl excess, driving reaction completion.

-

Antisolvent addition : Acetone precipitates (NH₄)₂[ZnCl₄] from ethanolic solutions, reducing crystallization time.

-

Inert packaging : Argon-atmosphere sealing mitigates moisture uptake.

Recent Advances in Synthesis

Emergent techniques include:

-

Sonochemical synthesis : Ultrasonic irradiation (20 kHz) reduces particle size to 50–100 nm, enhancing catalytic surface area.

-

Ionic liquid media : [BMIM][Cl] solvents enable room-temperature synthesis with 98% yield, though cost remains prohibitive for industrial use.

Chemical Reactions Analysis

Diammonium tetrachlorozincate(2-) undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the chloride ions are replaced by other ligands.

Complex Formation: It forms complexes with other metal ions and ligands, which can be used in various applications.

Thermal Decomposition: Upon heating, it decomposes to form zinc chloride and ammonia.

Common reagents used in these reactions include other metal salts, ligands, and acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diammonium tetrachlorozincate(2-) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diammonium tetrachlorozincate(2-) involves its ability to form complexes with various biological molecules. For example, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function . This property is particularly useful in its antimicrobial applications, where it can inhibit the growth of bacteria and fungi.

Comparison with Similar Compounds

1,3-Propanediammonium Tetrachlorozincate(II) ([NH₃(CH₂)₃NH₃][ZnCl₄])

- Structure: Unlike diammonium tetrachlorozincate(2-), this compound features a longer organic diammonium cation ([NH₃(CH₂)₃NH₃]²⁺) instead of two NH₄⁺ ions. The extended carbon chain introduces flexibility, leading to a monoclinic crystal system (space group P2₁/n) at room temperature .

- Properties: The organic cation enhances structural dynamics, such as thermal expansion and phase transitions, due to weaker hydrogen bonding compared to the inorganic NH₄⁺ in (NH₄)₂[ZnCl₄]. This difference impacts thermal stability and solubility in polar solvents .

Ammonium Tetrachloromercurate(II) Monohydrate ((NH₄)₂[HgCl₄]·H₂O)

- Metal Center : Substitution of Zn²⁺ with Hg²⁺ results in a heavier metal complex. The Hg–Cl bonds are longer (2.31–2.46 Å) compared to Zn–Cl bonds (2.20–2.25 Å), influencing lattice parameters and density .

- Toxicity : Mercury compounds are significantly more toxic than zinc analogues. (NH₄)₂[HgCl₄]·H₂O decomposes to release toxic Hg vapors, whereas (NH₄)₂[ZnCl₄] decomposes into ZnCl₂, NH₃, and HCl, which are less hazardous .

Diammonium Tetrachlorocuprate(2-) ((NH₄)₂[CuCl₄])

- Electronic Properties : The Cu²⁺ ion introduces paramagnetism due to its d⁹ configuration, unlike diamagnetic Zn²⁺ (d¹⁰). This results in distinct spectroscopic features, such as visible absorption bands in the 600–800 nm range for copper complexes .

- Color : (NH₄)₂[CuCl₄] exhibits a green color, while (NH₄)₂[ZnCl₄] is colorless, making the former useful in pigments and the latter in transparent formulations .

Functional Analogues

Triammonium Pentachlorozincate(3−) ((NH₄)₃[ZnCl₅])

- Charge and Stoichiometry : The additional chloride ligand increases the anion charge to 3−, requiring three NH₄⁺ ions for charge balance. This alters solubility; (NH₄)₃[ZnCl₅] is more hygroscopic than (NH₄)₂[ZnCl₄] due to higher ionic strength .

- Applications : Used in specialized analytical methods but poses challenges in air quality monitoring due to interference with zinc oxide detection .

Tetraethylammonium Tetramethylammonium Tetrachlorozincate(II) ([(C₂H₅)₄N][(CH₃)₄N][ZnCl₄])

- Cation Effects : Bulky organic cations disrupt crystal packing, leading to lower melting points (~150°C) compared to (NH₄)₂[ZnCl₄] (>250°C). The reduced hydrogen bonding also decreases solubility in water but enhances solubility in organic solvents like THF .

Key Research Findings

- Synthesis: (NH₄)₂[ZnCl₄] is synthesized by reacting ZnCl₂ with NH₄Cl in aqueous solution, whereas analogues like [(C₂H₅)₄N][(CH₃)₄N][ZnCl₄] require non-aqueous solvents (e.g., THF) and stepwise cation exchange .

- Thermal Stability : (NH₄)₂[ZnCl₄] decomposes at 250°C, while organic hybrids (e.g., [NH₃(CH₂)₃NH₃][ZnCl₄]) decompose at lower temperatures (~180°C) due to organic cation instability .

- Analytical Challenges : NIOSH Method 7502 highlights interference from (NH₄)₂[ZnCl₄] in zinc oxide analysis, resolved using alternative analyte peaks .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for diammonium tetrachlorozincate(2−), and how can purity be ensured?

- Methodological Answer : Diammonium tetrachlorozincate(2−) [(NH₄)₂ZnCl₄] is typically synthesized by reacting stoichiometric amounts of ammonium chloride (NH₄Cl) and zinc chloride (ZnCl₂) in aqueous or ethanol solutions under reflux. Critical steps include:

- Precise stoichiometry : A 2:1 molar ratio of NH₄Cl to ZnCl₂ is required to avoid byproducts like triammonium pentachlorozincate .

- Purification : Recrystallization from ethanol or vacuum drying ensures ≥97.5% purity. Elemental analysis (C, H, N) and X-ray diffraction (XRD) confirm phase purity .

Q. What characterization techniques are essential for confirming the structure of diammonium tetrachlorozincate(2−)?

- Methodological Answer :

- XRD : Resolves the monoclinic crystal structure (space group P2₁/n) and lattice parameters .

- Thermogravimetric Analysis (TGA) : Identifies decomposition steps, such as NH₃ release at ~200°C and ZnCl₂ formation above 300°C .

- Elemental Analysis : Validates stoichiometry (e.g., N content via Kjeldahl method) .

Q. What are the key physicochemical properties relevant to its use in coordination chemistry?

- Methodological Answer :

- Solubility : Highly soluble in water and polar solvents (e.g., ethanol, DMF), enabling ligand-exchange reactions.

- Thermal Stability : Stable up to 150°C under inert atmospheres, but decomposes exothermically above 200°C (monitored via TGA/DSC) .

- Coordination Behavior : Acts as a Zn²⁺ source in hybrid perovskites, forming complexes with alkylammonium cations (e.g., [NH₃(CH₂)₃NH₃]ZnCl₄) .

Advanced Research Questions

Q. How does diammonium tetrachlorozincate(2−) behave in phase diagrams with alkylammonium salts?

- Methodological Answer : Binary phase diagrams (e.g., C10Zn/C18Zn systems) reveal eutectic points and solid solutions. Key steps:

- DSC Analysis : Identifies phase transitions (e.g., eutectic temperatures at ~53°C and 58°C) .

- XRD : Detects structural changes in hybrid perovskites during thermal cycling .

- Example Data :

| System | Eutectic Temp. (°C) | Composition Range |

|---|---|---|

| C10Zn/C18Zn | 53, 58 | 40–60 mol% C10Zn |

Q. How do structural dynamics under temperature variations influence its applications?

- Methodological Answer : Variable-temperature XRD and solid-state NMR reveal anisotropic thermal expansion and cation reorientation in hybrid perovskites. For example:

- Thermal Expansion : The [NH₃(CH₂)₃NH₃]⁺ chain flexibility causes lattice distortion above 100°C, impacting optoelectronic properties .

- NMR Relaxation : ¹H and ¹³C NMR quantify cation mobility, critical for designing thermally stable materials .

Q. What analytical challenges arise when quantifying diammonium tetrachlorozincate(2−) in mixtures with other zinc compounds?

- Methodological Answer : Interference from species like triammonium pentachlorozincate or ZnCl₂ requires:

- Peak Deconvolution : Use XRD or ICP-MS to resolve overlapping signals .

- Selective Dissolution : Ethanol selectively dissolves (NH₄)₂ZnCl₄, leaving ZnCl₂ insoluble .

Q. How can its interactions in composite materials be optimized for catalytic or electronic applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.